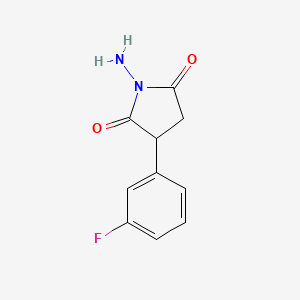

N-Amino-2-(m-fluorophenyl)succinimide

Description

Significance of Succinimide (B58015) Core Structures in Organic Synthesis and Heterocyclic Chemistry

The succinimide moiety, a five-membered ring containing an imide functional group, is a cornerstone in the architecture of numerous organic molecules. Its prevalence in both natural products and synthetically derived compounds underscores its importance. In organic synthesis, the succinimide ring serves as a versatile building block, amenable to a variety of chemical transformations. The reactivity of the carbonyl groups and the methylene (B1212753) protons within the ring allows for the introduction of diverse functionalities, making it a valuable intermediate for the construction of more complex molecular frameworks.

In the realm of heterocyclic chemistry, succinimides are recognized for their role in the synthesis of various nitrogen-containing heterocyclic systems. The inherent reactivity of the imide group facilitates ring-opening and ring-expansion reactions, providing access to a wide range of other heterocyclic structures. This chemical tractability has cemented the succinimide core as a privileged scaffold in the design and synthesis of novel organic compounds.

Overview of Substituted Succinimides: Focus on N-Amino and Fluorophenyl Moieties in Academic Contexts

The functionalization of the succinimide ring at its various positions has been a fertile ground for academic research, leading to the discovery of compounds with a wide spectrum of biological activities. The substitution pattern on the nitrogen and carbon atoms of the succinimide ring dictates the molecule's three-dimensional structure and its physicochemical properties, which in turn influence its biological profile.

N-Amino Moiety: The introduction of an amino group at the nitrogen atom of the succinimide ring (N-aminosuccinimides) has been a strategy employed in the development of compounds with potential pharmacological applications. Research into N-amino-maleimide derivatives, which share a similar cyclic imide core, has shown that this substitution can lead to compounds with significant biological activities.

Fluorophenyl Moiety: The incorporation of a fluorophenyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The substitution of hydrogen with fluorine can alter the electronic properties of the aromatic ring and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. In the context of succinimide derivatives, the presence of a fluorophenyl group has been explored for its potential to modulate biological activity. For instance, studies on N-(3,5-difluorophenyl)succinimide have investigated its metabolic fate and toxicological profile in comparison to its chlorinated analog. nih.gov

Current Research Landscape and Academic Significance of N-Amino-2-(m-fluorophenyl)succinimide

While extensive research exists for a variety of substituted succinimides, the specific compound This compound remains a subject of limited direct investigation in publicly available academic literature. Its academic significance is therefore largely extrapolated from the broader context of research on related compounds.

The academic interest in this particular molecule stems from the unique combination of its structural features: the succinimide core, the N-amino group, and the meta-substituted fluorophenyl ring. This combination suggests potential for exploration in several areas of chemical and biological research. For instance, the chloro-analog, N-amino-2-(m-chlorophenyl)succinimide, has been noted for its potential therapeutic applications, including anticonvulsant, analgesic, and anti-inflammatory properties. ontosight.ai This suggests that the fluoro-analog may exhibit a similar, yet potentially modulated, bioactivity profile due to the differing electronic and steric properties of fluorine compared to chlorine.

Synthesis and Characterization: The synthesis of this compound would likely follow established synthetic routes for similar N-substituted succinimides. A common approach involves the reaction of the corresponding substituted aniline (B41778) with succinic anhydride (B1165640) to form the succinamic acid intermediate, followed by cyclization. The characterization of such a compound would rely on standard analytical techniques.

Spectroscopic Data of a Related Compound:

To provide a contextual understanding, the following table outlines typical spectroscopic data that would be expected for a similar N-substituted succinimide, based on published data for related structures.

| Spectroscopic Technique | Expected Features for a Substituted N-Phenylsuccinimide Derivative |

| ¹H NMR | Signals corresponding to the succinimide ring protons (typically in the range of δ 2.5-3.0 ppm), and aromatic protons of the fluorophenyl group (in the aromatic region, with splitting patterns influenced by the fluorine substitution). |

| ¹³C NMR | Resonances for the carbonyl carbons of the succinimide ring (typically δ > 170 ppm), the methylene carbons of the ring, and the carbons of the fluorophenyl ring (with C-F coupling constants). |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl groups of the imide (typically around 1700-1770 cm⁻¹), and bands associated with the aromatic ring and C-F bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Future Research Directions:

The academic significance of this compound lies in its potential as a lead compound for further chemical and biological investigation. Future research could focus on:

Novel Synthetic Methodologies: Developing efficient and stereoselective synthetic routes to this and related compounds.

Biological Screening: Evaluating its activity in a range of biological assays to identify potential therapeutic applications. This could include screening for anticonvulsant, anti-inflammatory, antimicrobial, or anticancer properties, which have been associated with other succinimide derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with variations in the substitution pattern on the phenyl ring and the succinimide core to understand the structural requirements for biological activity.

Computational Modeling: Utilizing in silico methods to predict its binding affinity to various biological targets and to understand its pharmacokinetic properties.

Structure

3D Structure

Properties

CAS No. |

74208-85-8 |

|---|---|

Molecular Formula |

C10H9FN2O2 |

Molecular Weight |

208.19 g/mol |

IUPAC Name |

1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H9FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13(12)10(8)15/h1-4,8H,5,12H2 |

InChI Key |

DJQWJHSBXLUHRV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)N)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N Amino 2 M Fluorophenyl Succinimide and Analogous Structures

Classical and Contemporary Approaches to Succinimide (B58015) Ring Formation

The construction of the succinimide core is a fundamental step in the synthesis of N-Amino-2-(m-fluorophenyl)succinimide. Various methods, ranging from classical condensation reactions to modern catalytic strategies, have been developed for this purpose.

Condensation Reactions from Succinic Anhydrides and Amines

A primary and straightforward method for forming the succinimide ring is through the condensation reaction of a succinic anhydride (B1165640) derivative with an appropriate amine. In the context of this compound, this would involve the reaction of 2-(m-fluorophenyl)succinic anhydride with hydrazine (B178648) or a protected hydrazine equivalent.

This reaction typically proceeds in two steps: the initial aminolysis of the anhydride to form a succinamic acid intermediate, followed by a cyclization/dehydration step to yield the final succinimide ring. The cyclization can be promoted by heating or by using dehydrating agents. While specific literature on the direct synthesis of this compound via this route is not abundant, the general applicability of this method is well-established for a wide range of N-substituted succinimides. For instance, the reaction of succinic anhydride with various aryl amines to form N-arylsuccinimides is a common practice. researchgate.netrsc.org One-step procedures for the condensation of cyclic anhydrides with hydrazines have also been reported, significantly increasing the reaction yield under specific conditions. daneshyari.com

A general representation of this two-step process is outlined below:

Amide Formation: Reaction of an amine with succinic anhydride in a suitable solvent. rsc.org

Cyclization: The resulting intermediate is heated, often with a dehydrating agent like acetic anhydride, to form the succinimide ring. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| Succinic Anhydride | Primary Amine/Hydrazine | Heat, Dehydrating Agent | N-Substituted Succinimide |

| 2-(m-fluorophenyl)succinic anhydride | Hydrazine | TBD | This compound |

Michael Addition Strategies for Substituted Succinimides

Michael addition reactions offer a versatile approach to constructing substituted succinimide rings. wikipedia.orgmasterorganicchemistry.com This strategy typically involves the conjugate addition of a nucleophile to a maleimide (B117702) derivative, which serves as the Michael acceptor. nih.gov The nucleophile can be a carbon-based species, such as an enolate, or a heteroatom nucleophile.

For the synthesis of 2-substituted succinimides, an α-alkylidene succinimide can react with a suitable nucleophile. An organocatalytic asymmetric Michael addition of α-alkylidene succinimides to nitroalkenes has been developed, providing functionalized succinimides with high diastereoselectivity and enantioselectivity. rsc.org While not directly leading to the N-amino functionality, these methods are crucial for establishing the substitution pattern on the succinimide ring. The N-amino group could potentially be introduced in a subsequent step or by using a protected hydrazine as the nucleophile in a related conjugate addition.

Mechanochemical activation has also been employed for the enantioselective Michael addition of aldehydes to N-substituted maleimides, yielding chiral succinimide derivatives under solvent-free conditions. researchgate.net

| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Conditions | Product Type |

| Enolate | α,β-Unsaturated Carbonyl | Base | 1,5-Dicarbonyl Compound |

| α-Alkylidene Succinimide | Nitrostyrene | Bifunctional Squaramide | Functionalized Succinimide rsc.org |

| Isobutyraldehyde | N-Substituted Maleimide | L-Phenylalanine on Laponite (Mechanochemical) | Chiral Succinimide researchgate.net |

N-Heterocyclic Carbene-Catalyzed Stetter Reaction Applications

The Stetter reaction, a powerful carbon-carbon bond-forming reaction, utilizes N-heterocyclic carbenes (NHCs) as catalysts to facilitate the conjugate addition of an aldehyde to a Michael acceptor. nih.govorganic-chemistry.orgirapa.orgwikipedia.orgyoutube.com This reaction proceeds through an "umpolung" of the aldehyde's reactivity, transforming the electrophilic carbonyl carbon into a nucleophilic species. nih.gov

Recent advancements have demonstrated the utility of NHC-catalyzed Stetter reactions in the synthesis of succinimide derivatives. nih.govfigshare.comacs.orgresearchgate.net In one approach, an intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides affords valuable succinimide derivatives containing 1,4- and 1,5-dicarbonyl scaffolds in good to excellent yields. nih.govfigshare.comacs.orgresearchgate.net The reaction tolerates a variety of substituents on both the aldehyde and the itaconimide. nih.govfigshare.comacs.orgresearchgate.net This methodology provides a route to 3,4-disubstituted succinimides. Adapting this strategy for the synthesis of 2-substituted succinimides would require different starting materials, but the principle of NHC-catalyzed conjugate addition remains a promising avenue.

The key to a successful Stetter reaction often lies in the choice of the NHC precursor and the base. acs.org The reaction has been shown to be effective for a broad range of aldehydes and α,β-unsaturated acceptors. acs.orgresearchgate.net

| Aldehyde | Michael Acceptor | Catalyst System | Product Type |

| Aromatic Aldehyde | N-Substituted Itaconimide | NHC/Base | Substituted Succinimide nih.govfigshare.comacs.orgresearchgate.net |

| Various Aldehydes | α,β-Unsaturated Sulfone | NHC/Base | γ-Keto Sulfone acs.org |

| Aromatic Aldehydes | Simple Acrylates | Chiral NHC | α-Chiral γ-Ketoester researchgate.net |

Targeted Introduction of the meta-Fluorophenyl Moiety

The installation of the m-fluorophenyl group at the C2 position of the succinimide ring is a critical transformation. This can be achieved either by starting with a precursor that already contains this moiety or by introducing it at a later stage of the synthesis.

Strategies for Aromatic Fluorination and Fluorophenyl Group Installation

The incorporation of fluorine into aromatic systems is a significant area of research in medicinal chemistry due to the unique properties that fluorine imparts to molecules. numberanalytics.comnumberanalytics.comresearchgate.net Several methods for aromatic fluorination have been developed, ranging from classical nucleophilic and electrophilic fluorination to modern transition-metal-catalyzed approaches. numberanalytics.comnumberanalytics.com

Electrophilic Fluorination: Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used to introduce fluorine to electron-rich aromatic rings. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): This method is effective for introducing fluoride (B91410) onto electron-deficient aromatic rings, often requiring harsh conditions. However, recent developments have enabled milder reaction conditions. nih.gov A combination of C-H bond fluorination followed by SNAr can be a powerful strategy for the late-stage functionalization of complex molecules. nih.govacs.org

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts have been employed to facilitate the fluorination of aryl halides, triflates, or boronic acids. numberanalytics.com

| Fluorination Method | Typical Substrate | Common Reagents |

| Electrophilic Fluorination | Electron-rich arenes | Selectfluor, NFSI numberanalytics.com |

| Nucleophilic Aromatic Substitution | Electron-deficient arenes | Fluoride salts (e.g., CsF, KF) numberanalytics.com |

| Transition Metal-Catalyzed | Aryl halides, boronic acids | Pd or Cu catalysts, F- source numberanalytics.com |

Precursor Synthesis and Coupling Reactions

A more common and often more efficient strategy involves the use of a precursor that already contains the m-fluorophenyl group. For example, 2-(m-fluorophenyl)succinic acid or its anhydride could serve as a key starting material. The synthesis of such precursors can be achieved through various organic transformations. While specific synthesis data for 2-(m-fluorophenyl)succinic acid is limited in readily available literature, analogous compounds like 2-(4-fluorophenyl)succinic acid are known. cymitquimica.comnih.gov

Once a suitable precursor bearing the m-fluorophenyl group is obtained, standard coupling reactions can be employed. For instance, if the succinimide ring is formed first, a halogenated succinimide could undergo a Suzuki-Miyaura cross-coupling reaction with m-fluorophenylboronic acid. The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl groups and has been used to install fluorophenyl substituents on various heterocyclic cores. nih.govnih.gov

Alternatively, palladium-catalyzed cross-coupling reactions of organogermanes, organosilanes, or organostannanes with aryl halides provide another avenue for installing the fluorophenyl moiety. nih.gov Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which could be relevant for the synthesis of N-aryl succinimide analogs. mdpi.com

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst |

| Suzuki-Miyaura | Aryl Halide/Triflate | Arylboronic Acid/Ester | Palladium Catalyst |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Amine | Palladium Catalyst |

| Stille Coupling | Organostannane | Aryl Halide/Triflate | Palladium Catalyst |

| Hiyama Coupling | Organosilane | Aryl Halide/Triflate | Palladium Catalyst |

Synthesis of N-Amino Succinimide Scaffolds

The construction of the N-amino succinimide core is fundamental to the synthesis of the target compound. This involves methods for creating both the basic succinimide ring and introducing the N-amino functionality.

Approaches to N-Nonsubstituted Succinimides and N-Aminated Derivatives

The synthesis of N-substituted succinimides, including N-aminated variants, typically begins with readily available precursors like succinic acid or succinic anhydride. A primary and straightforward method involves the acylation of a primary amine or hydrazine with succinic anhydride, which forms an intermediate amic acid, followed by a cyclodehydration step to yield the final imide. researchgate.netmdpi.com

Several strategies have been developed to facilitate the cyclodehydration step, which can be challenging. These include:

Thermal Methods: Simple heating, often at high temperatures (e.g., 100-120°C), can effect the ring closure. mdpi.comresearchgate.net A green chemistry approach utilizes stirring succinic acid and a primary amine in hot water (100°C) without any catalyst or organic solvent, providing high yields, particularly for N-alkyl substituted succinimides. researchgate.netresearchgate.net

Dehydrating Agents: Chemical dehydrating agents such as acetic anhydride, acetyl chloride, or cyanuric chloride are widely used to promote cyclization under milder conditions than thermal methods. researchgate.netresearchgate.net

Catalytic Methods: Lewis acids, such as TaCl5-silica gel, can catalyze the reaction between anhydrides and amines, often under solvent-free conditions. organic-chemistry.org

To synthesize N-amino succinimides specifically, hydrazine or its derivatives are used in place of primary amines. The reaction of succinic acid with hydrazine or phenylhydrazine (B124118) in hot water has been shown to produce N-amino succinimides in good yields (75-92%). researchgate.net A five-step synthesis starting from L-aspartic acid has also been described for producing chiral α-amino-N-phenylsuccinimide, involving protection of the amino group, anhydride formation, reaction with an amine (aniline), ring closure, and deprotection. ejpmr.com

A general two-step approach involves synthesizing an N-substituted succinimide first, followed by a reaction with hydroxylamine (B1172632), which opens the imide ring to form N-hydroxybutaneamide derivatives. mdpi.com

| Precursors | Reagents/Conditions | Product Type | Reference |

| Succinic Anhydride + Primary Amine | Acetic Anhydride | N-Substituted Succinimide | mdpi.com |

| Succinic Acid + Primary Amine | Hot Water (100°C) | N-Substituted Succinimide | researchgate.netresearchgate.net |

| Anhydride + Amine | TaCl5-silica gel, Microwave | Imide | organic-chemistry.org |

| Succinic Acid + Hydrazine | Hot Water (100°C) | N-Amino Succinimide | researchgate.net |

| L-Aspartic Acid + Aniline (B41778) | Multi-step (protection, cyclization) | Chiral α-Amino-N-phenylsuccinimide | ejpmr.com |

Stereoselective and Asymmetric Synthesis of Chiral Succinimide Derivatives

Chiral succinimide frameworks are prevalent in biologically active molecules and pharmaceuticals, making their stereoselective synthesis a significant area of research. researchgate.netnih.gov Asymmetric synthesis aims to produce a single enantiomer of the final product through various techniques, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch

A highly effective method for accessing all four stereoisomers of 3,4-disubstituted succinimides is through a dynamic kinetic resolution strategy based on Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) . researchgate.netnih.gov This approach utilizes maleimide derivatives as substrates. The rhodium catalyst system demonstrates high activity, enantioselectivity (up to >99% ee), and diastereoselectivity (up to >99:1 dr). researchgate.netnih.gov By carefully controlling the reaction conditions, such as the amount of base (e.g., Et₃N), it is possible to selectively produce either the syn- or anti- configured products. nih.govnih.gov

The process involves the reduction of 3-hydroxy-4-substituted-maleimide derivatives using a tethered Rh catalyst under mild conditions. nih.gov This method provides a direct and efficient pathway to valuable enantioenriched succinimides from basic chemical feedstocks in a single step. researchgate.netnih.gov The origin of the stereoselectivity has been elucidated through control experiments and theoretical calculations. nih.gov

Key features of this stereodivergent synthesis include:

High Stereoselectivity: Achieves excellent enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov

Condition-Controlled Outcome: The syn- or anti- diastereomer can be obtained by modulating the reaction conditions. nih.gov

Broad Applicability: The method is general for accessing a range of 3,4-disubstituted succinimides. researchgate.net

Advanced Synthetic Techniques Relevant to the Chemical Compound

Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, yield, and purity, all of which are relevant to the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. psu.edu Unlike conventional heating where heat is transferred inefficiently through vessel walls, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This can dramatically reduce reaction times from hours to minutes and often improves yields. nih.govorganic-chemistry.org

The synthesis of N-phenylsuccinimide, an analog of the target compound, has been successfully achieved by heating a mixture of aniline and succinic anhydride in a domestic microwave oven for just four minutes, yielding the product in 40-60% yield. nih.gov This demonstrates a significant time reduction compared to traditional methods. nih.gov The reaction proceeds through the formation of an amidoacid intermediate, followed by an intramolecular cyclization that is facilitated by the energy provided by the microwave irradiation. nih.gov

Microwave irradiation has also been effectively used for:

Synthesis of N-arylsuccinimides: A mixture of a substituted aniline, succinic anhydride, and a base in a solvent like tetrahydrofuran (B95107) can be irradiated at 180°C for 15 minutes to produce the corresponding succinimide. rsc.org

Gewald Reactions: The synthesis of 5-substituted-2-aminothiophenes, another heterocyclic scaffold, was achieved in 20 minutes at 70°C using microwave assistance, compared to 4 hours with classical heating. organic-chemistry.org

| Reaction | Heating Method | Reaction Time | Outcome | Reference |

| Aniline + Succinic Anhydride | Microwave | 4 minutes | 40-60% yield of N-phenylsuccinimide | nih.gov |

| Substituted Aniline + Succinic Anhydride | Microwave | 15 minutes | N-arylsuccinimide product | rsc.org |

| Gewald Reaction (Aldehyde, Nitrile, Sulfur) | Conventional | 4 hours | 2-aminothiophene product | organic-chemistry.org |

| Gewald Reaction (Aldehyde, Nitrile, Sulfur) | Microwave | 20 minutes | Higher yield and purity | organic-chemistry.org |

Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-Phase Organic Synthesis (SPOS) offers significant advantages for the preparation of compound libraries, primarily through simplified purification procedures. In SPOS, reactants are attached to a solid support (resin), and reactions are carried out, with excess reagents and by-products being washed away after each step.

A strategy for the solid-phase synthesis of N-substituted succinimides is based on the intramolecular cyclization of a dipeptide containing aspartic acid. researchgate.netresearchgate.net In this method, the cyclization is promoted by an activating reagent like diphenylphosphorylazide (DPPA) and a base such as triethylamine. researchgate.netresearchgate.net This approach allows for the preparation of a large number of diverse succinimides by using different, commercially available building blocks. researchgate.netresearchgate.net

Another SPOS method for N-aryl succinimides utilizes a silica-bound benzoyl chloride (SBBC) as a recyclable dehydrating agent to facilitate the cyclization of N-arylsuccinamic acids. researchgate.net The key benefit of this method is the ability to recover and reuse the dehydrating agent. researchgate.net

Transition Metal-Catalyzed Approaches (e.g., Rhodium(III)-Catalysis)

Transition metal catalysis provides powerful and versatile tools for constructing complex molecular structures, including succinimide derivatives. nih.govmdpi.com These methods often proceed under mild conditions with high efficiency and selectivity. nih.gov

Rhodium(III)-catalyzed reactions are particularly prominent in the synthesis of succinimide-containing scaffolds. acs.orgnih.gov One notable example is the 1,4-addition reaction of N-aryl indazol-3-ols with maleimides. acs.orgnih.gov This reaction, catalyzed by a cationic Rh(III) complex, provides succinimide-bearing indazol-3-ol structures with complete regioselectivity and good tolerance for various functional groups. acs.orgnih.gov A plausible mechanism involves the C-H activation of the indazolol by the Rh(III) catalyst to form a rhodacycle intermediate, followed by coordination and migratory insertion of the maleimide, and finally protonation to release the product and regenerate the catalyst. acs.orgnih.gov

Other transition-metal-catalyzed strategies for forming succinimide derivatives include:

NHC-Catalyzed Stetter Reaction: N-heterocyclic carbenes (NHCs) can catalyze the conjugate addition of acyl anions (from aromatic aldehydes) to N-substituted itaconimides, which are isomers of maleimides, to form valuable succinimide derivatives. nih.govacs.org

Radical Cascade Cyclization: A metal-free, visible-light-promoted radical cascade iodo-sulfonylation of aza-1,6-enynes can produce highly functionalized succinimides with excellent stereoselectivity. rsc.org

Rhodium(III)-Catalyzed Oxidative Annulation: The [3+2] annulation of hydrazines with maleimides using a Rh(III) catalyst can synthesize pyrrolo[3,4-b]indole-1,3-diones, a fused succinimide structure. acs.org

Mannich Condensation Reactions for Succinimide Modification

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orglibretexts.org This reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov The resulting product is a β-aminocarbonyl compound known as a Mannich base. wikipedia.orglibretexts.org This reaction is a valuable tool in synthetic organic chemistry for introducing an aminomethyl group and constructing diverse nitrogen-containing molecules. nih.govresearchgate.net

The mechanism of the Mannich reaction begins with the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form a reactive electrophilic species known as an iminium ion (or Schiff base). wikipedia.orglibretexts.orgchemistrysteps.com The active hydrogen compound, in this case, a succinimide derivative, can then act as a nucleophile (often after tautomerizing to its enol form) and attack the iminium ion. wikipedia.orglibretexts.org This process results in the formation of the final Mannich base. wikipedia.orgresearchgate.net

While direct synthesis of this compound via the Mannich reaction is not prominently documented, this methodology is widely applied for the modification of the succinimide ring system. In this context, the succinimide itself serves as the active hydrogen compound. The hydrogen atom on the nitrogen of the succinimide ring is acidic and can be replaced by an aminomethyl group. researchgate.netopenscienceonline.com

Research has demonstrated the synthesis of various N-Mannich bases of succinimide. For instance, the reaction of succinimide with formaldehyde (B43269) and a primary or secondary amine leads to the formation of N-(aminomethyl)succinimides. openscienceonline.com Studies have explored the use of various amines, including aromatic and aliphatic primary amines, as well as secondary amines, to generate a library of succinimide Mannich bases. researchgate.netopenscienceonline.com

For example, the condensation of succinimide, formaldehyde, and morpholine (B109124) in an equimolar ratio yields N-(Morpholinomethyl)succinimide. oarjbp.com Similarly, reactions have been successfully carried out with other amines like diisopropylamine, N-methylphenylamine, and piperazine (B1678402) to produce the corresponding N-substituted succinimide derivatives. researchgate.netopenscienceonline.com The reaction conditions often involve dissolving the succinimide in a suitable solvent like ethanol, followed by the addition of the amine and formaldehyde. researchgate.netoarjbp.com

The synthesis of bis-Mannich bases is also achievable. For example, using a diamine such as p-phenylenediamine (B122844) or piperazine in the reaction with succinimide and formaldehyde results in the formation of molecules where two succinimide rings are linked by the aminomethyl bridge. openscienceonline.com

Detailed research findings on the synthesis of specific succinimide Mannich bases are presented in the table below.

| Succinimide Mannich Base | Amine Used | Aldehyde Used | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|---|

| 1-[(diisopropylamino) methyl] pyrrolidine-2, 5-dione | Diisopropylamine | Formaldehyde | C11H20N2O2 | 212.28 | researchgate.net |

| 1-(phenyl(phenylamino)- methyl)pyrrolidine-2,5-dione | Aniline | Benzaldehyde | Not Specified | Not Specified | openscienceonline.com |

| 1-(morpholino(phenyl)-methyl)pyrrolidine-2,5-dione | Morpholine | Benzaldehyde | Not Specified | Not Specified | openscienceonline.com |

| N,N'-bis(pyrrolidine-2,5-dione-1- ylmethyl)-p-phenylenediamine | p-Phenylenediamine | Formaldehyde | C16H18N4O4 | 330 | openscienceonline.com |

| 1,1'-(piperazine-1,4- diylbis(methylene))dipyrrolidine-2,5-dione | Piperazine | Formaldehyde | Not Specified | Not Specified | openscienceonline.com |

| N-(Morpholinomethyl)Succinimide | Morpholine | Formaldehyde | Not Specified | Not Specified | oarjbp.com |

Chemical Reactivity and Reaction Pathways of N Amino 2 M Fluorophenyl Succinimide and Its Structural Analogs

Nucleophilic Reactions Involving the Succinimide (B58015) Ring

The succinimide ring, a five-membered dicarboximide, is characterized by two electrophilic carbonyl carbons. This structural feature makes the ring susceptible to attack by various nucleophiles, which can result in ring-opening or addition-elimination reactions. The presence of the N-amino and 2-(m-fluorophenyl) substituents can modulate the reactivity of the ring through electronic and steric effects.

The succinimide linker is known to be susceptible to ring-opening via hydrolysis, a reaction that is particularly relevant in aqueous environments. nih.govresearchgate.net This process is highly dependent on pH and temperature, with cleavage being more pronounced at basic pH and elevated temperatures. nih.govresearchgate.net The hydrolysis reaction converts the cyclic imide into a linear succinamic acid derivative.

The stability of the succinimide ring is an equilibrium process; under certain conditions, such as weakly acidic environments (pH 6.0), the opened ring can re-cyclize. nih.gov The rate of hydrolysis can be significantly influenced by the nature of the substituents attached to the succinimide structure. nih.govrsc.org For instance, incorporating groups like N-aminoethyl has been shown to accelerate the rate of hydrolysis. nih.gov This suggests that the N-amino group in N-Amino-2-(m-fluorophenyl)succinimide could potentially participate in or influence intramolecular-catalyzed hydrolysis.

Table 1: Factors Influencing Succinimide Ring Hydrolysis

| Factor | Effect on Ring-Opening | Reference |

|---|---|---|

| High pH (Basic) | Accelerates hydrolysis | nih.govresearchgate.net |

| Elevated Temperature | Accelerates hydrolysis | nih.govresearchgate.net |

| Substituents | Can accelerate or decelerate hydrolysis rate | nih.gov |

| Low pH (Acidic) | Can favor ring-closing equilibrium | nih.gov |

Alcoholysis, the cleavage of the ring by an alcohol, proceeds through a similar mechanism to hydrolysis, yielding an ester-amide derivative. The reaction is typically catalyzed by acid or base and is driven by the nucleophilicity of the alcohol. While specific studies on the alcoholysis of this compound are not prevalent, the general reactivity of imides suggests this pathway is feasible under appropriate conditions.

N-substituted succinimides readily react with amine-based nucleophiles, leading to the opening of the imide ring. A notable example is the reaction with hydroxylamine (B1172632), which results in the formation of N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org This reaction's feasibility is dependent on the relative basicity of the nucleophile and the leaving group, occurring when the pKa of the initial amine used to synthesize the imide is less than the pKa of hydroxylamine. mdpi.com

Hydrazine (B178648) and its derivatives are also potent nucleophiles that react with the succinimide ring. Drawing parallels from the reaction of phthalimide (B116566) with hydrazine hydrate, which proceeds readily even at low temperatures, a similar reactivity is expected for N-amino-succinimides. mdpi.com The reaction typically involves a nucleophilic attack on a carbonyl carbon, followed by ring opening to form a hydrazide intermediate, which may undergo subsequent cyclization depending on the reaction conditions and the structure of the reactants.

Organometallic reagents, such as Grignard reagents (RMgX), are powerful carbon-based nucleophiles that can attack the electrophilic carbonyl centers of the succinimide ring. While specific literature on the reaction of this compound with Grignard reagents is limited, the general reactivity of imides provides a predictive framework. The reaction is expected to proceed via nucleophilic addition to one or both carbonyl groups.

A plausible mechanism involves the coordination of the magnesium halide to a carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the Grignard reagent's carbanion. nih.gov Depending on the stoichiometry and reaction conditions, this can lead to the formation of a hemiaminal intermediate, which upon acidic workup, could yield a ring-opened keto-amide or potentially a tertiary alcohol if a second equivalent of the Grignard reagent adds to the intermediate.

Transformations Involving the N-Amino Group and its Reactivity

The N-amino (-NH₂) group attached to the succinimide nitrogen is a key functional handle that imparts reactivity characteristic of hydrazines. This group is nucleophilic and can participate in a variety of chemical transformations.

Potential reactions involving the N-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylamino-succinimide derivatives.

Alkylation: Reaction with alkyl halides to yield N-alkylamino-succinimides.

Schiff Base Formation: Condensation with aldehydes and ketones to form the corresponding hydrazones (N-imino-succinimides).

Oxidation: The N-amino group can be oxidized to form various nitrogen-containing functional groups.

N-N Bond Coupling: The synthesis of hydrazine derivatives can be achieved through various methods, indicating that the N-amino group can be a site for further elaboration to create more complex structures. organic-chemistry.org

The reactivity of this group is analogous to that seen in other N-amino imides, such as N-aminophthalimide, which is a versatile synthetic intermediate. mdpi.com

Reactivity of the meta-Fluorophenyl Moiety and Fluorine's Influence

The electronic properties of the m-fluorophenyl ring are influenced by two key substituents: the fluorine atom and the succinimide moiety. These groups dictate the ring's susceptibility to aromatic substitution reactions and the regiochemical outcome of such transformations.

Electrophilic Aromatic Substitution (EAS): The rate and regioselectivity of electrophilic aromatic substitution on the m-fluorophenyl ring are determined by the combined electronic effects of the substituents.

Fluorine: As a halogen, fluorine exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. However, it can donate electron density through resonance (+R effect) via its lone pairs. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. libretexts.org Thus, fluorine is classified as a deactivating, ortho, para-director.

2-Succinimidyl Group: The succinimide ring contains two electron-withdrawing carbonyl groups. Consequently, the entire 2-(N-amino-succinimidyl) substituent acts as an electron-withdrawing group, deactivating the aromatic ring. Such deactivating groups, which lack a lone pair on the atom directly attached to the ring, typically function as meta-directors. libretexts.orgyoutube.com

Combined Directing Effects: In this compound, the succinimidyl group is at position C1 and the fluorine is at C3.

The fluorine at C3 directs incoming electrophiles to positions C2, C4, and C6.

The succinimidyl group at C1 directs incoming electrophiles to positions C3 (which is already substituted) and C5.

The aromatic ring is significantly deactivated due to the presence of two electron-withdrawing groups. While there is a conflict in directing effects, the activating influence of the ortho, para-directing fluorine, though weak, generally overrides the meta-directing group. Therefore, electrophilic substitution is predicted to occur preferentially at the positions ortho and para to the fluorine atom (C2, C4, C6), with steric hindrance from the bulky succinimide group potentially disfavoring the C2 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directed by Fluorine (at C3) | Directed by Succinimide (at C1) | Predicted Outcome |

|---|---|---|---|

| C2 | ortho | - | Possible, but may be sterically hindered |

| C4 | ortho | - | Favorable |

| C5 | - | meta | Less Favorable |

| C6 | para | - | Favorable |

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the m-fluorophenyl ring, resulting from the electron-withdrawing effects of both the fluorine and the succinimide group, makes it a potential candidate for nucleophilic aromatic substitution. masterorganicchemistry.com This reaction pathway typically requires a good leaving group on the aromatic ring. While the fluorine atom itself can act as a leaving group in NAS reactions (often better than other halogens), the reaction is significantly accelerated when potent electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com

Electronic and Steric Effects of Fluorine on Reactivity

The presence of a fluorine atom at the meta-position of the phenyl ring in this compound significantly influences the compound's reactivity through a combination of electronic and steric effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) that alters the electron distribution within the molecule. stackexchange.comsci-hub.st This inductive effect can stabilize intermediates in certain reactions, such as the Meisenheimer complex in nucleophilic aromatic substitutions, potentially accelerating reaction rates compared to non-fluorinated analogs. stackexchange.com

From a steric perspective, fluorine is relatively small, with a van der Waals radius that is only slightly larger than that of hydrogen. sci-hub.st Consequently, the steric hindrance caused by a fluorine substituent is generally minimal and less significant than its electronic contributions. However, in crowded transition states, even the small size of fluorine can play a role in directing the stereochemical outcome of a reaction. researchgate.net The interplay of these electronic and steric factors is crucial in determining the regioselectivity and rate of reactions involving the fluorinated phenylsuccinimide core. researchgate.net

Table 1: Comparison of Electronic and Steric Properties of Halogen Substituents

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Pauling Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| Inductive Effect (σI) | +0.51 | +0.47 | +0.45 | +0.39 |

| Resonance Effect (σR) | -0.34 | -0.19 | -0.16 | -0.13 |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

Cyclization and Rearrangement Reactions

Intramolecular Cyclizations and Spiroannulations

The structure of this compound provides opportunities for various intramolecular cyclization reactions, driven by the nucleophilicity of the N-amino group or the reactivity of the succinimide ring itself. Intramolecular reactions are fundamental in the synthesis of complex N-heterocycles from amino acid derivatives and related compounds. rsc.orgfrontiersin.org For instance, the N-amino group can act as an internal nucleophile, potentially attacking one of the carbonyl groups of the succinimide ring under certain conditions, leading to ring rearrangement or the formation of bicyclic systems. A similar rearrangement is observed when peptides with an N-terminal cysteine are conjugated with maleimides, where the N-terminal amine attacks the succinimide carbonyl, leading to a more stable six-membered thiazine (B8601807) product. nih.gov

Spirocyclic compounds, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceuticals. rsc.org The succinimide scaffold is a valuable building block in the synthesis of spiro compounds through spiroannulation reactions. rsc.orgresearchgate.net These reactions often proceed via transition-metal-catalyzed C-H activation, where a metal catalyst activates a C-H bond, followed by insertion of an alkene or alkyne and subsequent cyclization. rsc.orgnih.gov Maleimides, which are precursors to succinimides, are common coupling partners in these C-H activation-initiated spiroannulation reactions. researchgate.net Another strategy involves radical cascade cyclizations, which have been used to create functionalized succinimide derivatives from amino acid-tethered precursors, demonstrating a powerful method for N-terminal modification and heterocycle synthesis. rsc.orgnih.gov

Table 2: Examples of Intramolecular Cyclization and Spiroannulation Strategies for Heterocycle Synthesis

| Reaction Type | Precursors | Key Features | Resulting Structures |

| Radical Cascade Cyclization | Amino acid-tethered 1,6-enynones, sulfonyl hydrazides | Metal-free, formation of C-S, C-C, and C-I bonds. nih.gov | Highly functionalized succinimides. nih.gov |

| Rh(III)-Catalyzed Spiroannulation | N-(phenylsulfonyl)acetamides, maleimides | C(sp²)-H bond activation, cascade process. nih.gov | Succinimide spiro-fused sultams. nih.gov |

| Acid-Catalyzed Cyclocondensation | N-Cyano-sulfonimidoyl amides | One-pot hydrolysis of cyano group and intramolecular cyclization. nih.gov | Thiadiazine 1-oxides. nih.gov |

| Transcyclization Rearrangement | N-terminal cysteine-maleimide adducts | Nucleophilic attack by N-terminal amine on succinimide carbonyl. nih.gov | Six-membered thiazine rings. nih.gov |

1,3-Dipolar Cycloaddition Reactions in Succinimide Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely used reaction for the synthesis of five-membered heterocyclic rings, including the pyrrolidine (B122466) core of the succinimide structure. wikipedia.orgorganic-chemistry.org This reaction involves the combination of a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgijrpc.com The reaction, often referred to as the Huisgen cycloaddition, is a concerted pericyclic process that allows for the regio- and stereoselective construction of heterocycles. wikipedia.org

In the context of succinimide synthesis, maleimides and their derivatives are excellent dipolarophiles due to their electron-deficient double bond, which is activated by the two adjacent carbonyl groups. A variety of 1,3-dipoles can react with maleimides to form succinimide-fused or substituted ring systems. For example, the reaction of azides with alkynes to form triazoles is a well-known 1,3-dipolar cycloaddition, often facilitated by a copper catalyst in a process termed "click chemistry". ijrpc.comyoutube.com Similarly, nitrile oxides can react with alkynes to yield isoxazoles, and nitrones can be used to produce oxazolidines. ijrpc.comyoutube.com The versatility of this reaction makes it a key strategy for accessing the succinimide core and its derivatives, which are important scaffolds in medicinal chemistry. ijrpc.comontosight.ai

Table 3: Common 1,3-Dipoles and Dipolarophiles in Heterocycle Synthesis

| 1,3-Dipole Type | Example | Dipolarophile | Resulting Heterocycle |

| Azide (B81097) | Phenyl azide (Ph-N₃) | Alkyne | 1,2,3-Triazole |

| Nitrile Oxide | Benzonitrile oxide (Ph-CNO) | Alkene | Isoxazoline |

| Nitrilium | Azomethine ylide | Maleimide (B117702) | Pyrrolidine (succinimide core) |

| Nitrones | C-Phenyl-N-methylnitrone | Alkene | Isoxazolidine |

Structural Elucidation and Spectroscopic Characterization of N Amino 2 M Fluorophenyl Succinimide

X-ray Crystallography for Precise Molecular Conformation and Crystal Packing Analysis

As of this writing, the specific crystal structure of N-Amino-2-(m-fluorophenyl)succinimide has not been reported in publicly accessible crystallographic databases. However, the molecular geometry and packing can be inferred from the known structures of related succinimide (B58015) derivatives.

The core of the molecule is a five-membered succinimide ring. This ring is expected to be nearly planar, though it may adopt a slight envelope or twist conformation to minimize steric strain. Attached to this ring are two key substituents: an amino group (-NH₂) on the imide nitrogen (N-1) and a meta-fluorophenyl group at the C-2 position.

The C-2 carbon is a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers. In a crystalline state, this would result in either a racemic crystal or, if resolved, a chiral crystal. The fluorophenyl ring would be oriented to minimize steric hindrance with the succinimide ring. Intermolecular interactions, such as hydrogen bonding involving the amino group (N-H donors) and the carbonyl oxygens (C=O acceptors), would be expected to play a significant role in the crystal packing, likely forming chains or dimeric motifs that stabilize the lattice structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton, carbon, and fluorine atom. The predicted spectral data are based on analyses of similar compounds, including α-amino-N-phenylsuccinimide and various fluorophenyl derivatives. researchgate.netrsc.org

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the succinimide ring protons, the aromatic protons, and the amino group protons. The succinimide ring protons (-CH-CH₂-) form an ABX spin system, which can be complex.

H-2 (methine proton): This proton, adjacent to the fluorophenyl group, would appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons at C-3. Its chemical shift is expected to be in the range of 4.0-4.5 ppm.

H-3 (methylene protons): These two protons are chemically non-equivalent. They will appear as two separate signals, each a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the H-2 proton. These signals are expected between 2.8 and 3.5 ppm. Studies on related succinimides show that cis-coupling constants are typically larger (around 8.7–11.9 Hz) than trans-coupling constants (around 4.7–6.8 Hz).

Aromatic Protons: The meta-substituted fluorophenyl ring will display four signals in the aromatic region (7.0-7.5 ppm), showing characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.

Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet around 4.5-5.5 ppm, the exact position and broadness of which can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbons (C=O): The two imide carbonyl carbons are expected to resonate at the most downfield positions, typically in the range of 175-178 ppm. rsc.org

Aromatic Carbons: The six carbons of the fluorophenyl ring will appear between 115 and 140 ppm. The carbon directly bonded to the fluorine atom (C-3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is highly characteristic. Other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

Aliphatic Carbons: The methine carbon (C-2) attached to the aromatic ring is predicted to be around 50-55 ppm, while the methylene (B1212753) carbon (C-3) will likely appear around 35-40 ppm.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the spectrum is expected to be simple, showing a single primary resonance for the fluorine atom on the phenyl ring. This signal's chemical shift would be characteristic of a fluorine atom on an aromatic ring. The signal may appear as a triplet due to coupling with the two ortho-protons on the ring, or as a more complex multiplet depending on other couplings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups within a molecule. The IR and Raman spectra are expected to show several characteristic bands.

N-H Stretching: The amino group should give rise to two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the succinimide ring will appear just below 3000 cm⁻¹.

C=O Stretching: The imide functional group will produce two strong and characteristic carbonyl absorption bands in the IR spectrum. These correspond to the symmetric and asymmetric stretching modes and are typically found near 1770 cm⁻¹ and 1700 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring skeletal vibrations are expected in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is anticipated in the 1250-1000 cm⁻¹ range.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. nih.gov

The molecular formula for this compound is C₁₀H₉FN₂O₂. The calculated monoisotopic mass is approximately 208.065 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 208 should be observable. Key fragmentation pathways would likely include:

Loss of the amino group (-NH₂) to give a fragment at m/z 192.

Cleavage of the succinimide ring, leading to various smaller fragments.

Formation of a stable fluorophenyl-containing cation. For instance, a fragment corresponding to the fluorophenyl group (C₆H₄F) would be found at m/z 95.

For the closely related compound N-amino-2-(m-chlorophenyl)succinimide (C₁₀H₉ClN₂O₂), the predicted m/z for the [M+H]⁺ adduct is 225.04253. uni.lu For the target fluoro-analog, the corresponding [M+H]⁺ ion would be observed at m/z 209.072.

Computational and Theoretical Studies on N Amino 2 M Fluorophenyl Succinimide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens through which to examine molecular properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its energy, geometry, and electronic characteristics. nih.govchemrxiv.org

DFT, particularly using hybrid functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying organic molecules. mdpi.comaimspress.com These calculations are typically performed with a basis set, such as 6-311G(d,p), which defines the mathematical functions used to model the atomic orbitals. xisdxjxsu.asia The primary output of these calculations is the optimized molecular geometry—the lowest energy arrangement of the atoms—and a wealth of electronic data.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic character of a molecule is dictated by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential. ripublication.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive. aimspress.com For N-Amino-2-(m-fluorophenyl)succinimide, the HOMO would likely be localized on the amino group and the phenyl ring, while the LUMO would be distributed across the electron-withdrawing succinimide (B58015) ring. xisdxjxsu.asia These calculations also allow for the determination of global reactivity descriptors.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Symbol | Value (Illustrative) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.65 eV | Chemical reactivity and stability |

| Ionization Potential | I | 6.85 eV | Energy required to remove an electron |

| Electron Affinity | A | 1.20 eV | Energy released upon gaining an electron |

| Global Hardness | η | 2.83 eV | Resistance to change in electron distribution |

| Electronegativity | χ | 4.03 eV | Power to attract electrons |

| Electrophilicity Index | ω | 2.87 eV | Propensity to accept electrons |

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be expected around the electronegative oxygen atoms of the carbonyl groups and the fluorine atom. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles; these would likely be found near the hydrogen atoms of the amino group. xisdxjxsu.asiaresearchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. Since a molecule's 3D shape is critical to its function, identifying the most stable, low-energy conformer is essential.

This process involves systematically rotating the molecule's flexible bonds—such as the bond connecting the phenyl ring to the succinimide ring—and calculating the potential energy of each resulting conformer. The goal is to locate the global energy minimum on the potential energy surface, which corresponds to the most stable and likely conformation of the molecule. For N-amino substituted cyclic compounds, specific turn conformations can be highly stable. nih.govresearchgate.net

Table 2: Example Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) (Illustrative) | Stability |

| 1 (Global Minimum) | -110° | 0.00 | Most Stable |

| 2 | +120° | +1.5 | Stable |

| 3 | 0° (Eclipsed) | +5.2 | Unstable (Transition State) |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a realistic environment, such as in a solvent like water. mdpi.comresearchgate.net

For this compound, an MD simulation would reveal its conformational flexibility, showing how the phenyl ring rotates and how the succinimide ring may pucker. It would also detail the molecule's interactions with its surroundings, such as the formation and breaking of hydrogen bonds with water molecules at the amino group and carbonyl oxygens. mdpi.com Such simulations are crucial for understanding how the molecule might bind to a biological target. irb.hr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, unsynthesized molecules and offer mechanistic hypotheses. semanticscholar.orgmdpi.com

To build a QSAR model for a class of compounds including this compound, one would first calculate a wide range of molecular descriptors. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. Statistical techniques like multiple linear regression are then used to create an equation that links these descriptors to a measured biological activity (e.g., enzyme inhibition). The resulting model can highlight which features, such as the electronegativity of the fluorine atom or the shape of the succinimide ring, are critical for the desired activity. nih.gov

Adsorption Isotherm Models and Surface Interaction Studies (e.g., Langmuir Isotherm)

Theoretical models are also used to understand how molecules interact with surfaces, a process known as adsorption. Adsorption isotherm models describe the equilibrium relationship between the concentration of a substance in solution and the amount adsorbed onto a solid surface at a constant temperature.

The Langmuir isotherm model is one of the most common models. It assumes that adsorption occurs at specific, homogeneous sites on the surface and forms a monolayer. By fitting experimental adsorption data to the Langmuir equation, one can determine the maximum adsorption capacity of the surface and the Langmuir constant, which relates to the affinity between the molecule and the surface. For a compound like this compound, such studies could be relevant for applications in chromatography, sensing, or material science. mdpi.com

Mechanistic Investigations of N Amino 2 M Fluorophenyl Succinimide at the Molecular Level

Molecular Interactions with Biological Macromolecules and Receptor Binding Mechanisms

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For N-Amino-2-(m-fluorophenyl)succinimide, these interactions are primarily governed by its ability to engage with specific binding sites on receptors and enzymes through a variety of non-covalent forces.

Ligand-Receptor Binding Modes (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 1 Modulation)

Derivatives of the succinimide (B58015) scaffold have been identified as a novel class of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 1 (mGlu1). Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand's (glutamate) binding site. As a NAM, the binding of a succinimide-derived compound to the allosteric site reduces the receptor's response to glutamate.

This modulation occurs without competing directly with glutamate, instead inducing a conformational change in the receptor that decreases its signaling efficacy or its affinity for the natural agonist. While specific studies on this compound are not extensively detailed, the binding mode for this class of compounds generally involves insertion into a transmembrane allosteric pocket. The fluorophenyl group would likely orient within a hydrophobic portion of this pocket, while the succinimide core could form hydrogen bonds or other polar interactions with receptor residues.

| Interaction Feature | Description | Potential Moieties Involved |

| Allosteric Binding | Binds to a site topographically distinct from the orthosteric (glutamate) site. | Entire Molecule |

| Modulation Type | Negative Allosteric Modulator (NAM). | Entire Molecule |

| Hydrophobic Interactions | The aromatic ring fits into a non-polar pocket within the receptor's transmembrane domain. | m-fluorophenyl group |

| Hydrogen Bonding | The polar groups of the succinimide ring can act as hydrogen bond acceptors. | Carbonyl groups of the succinimide ring |

| Dipolar/Quadrupole Interactions | The fluorine atom can engage in specific electrostatic interactions with the protein backbone. | C-F bond |

Enzyme-Inhibitor Interaction Mechanisms

The succinimide scaffold is a versatile building block found in various compounds with enzyme inhibitory activity. Studies have shown that certain succinimide derivatives can act as inhibitors for several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and α-amylase. nih.govmdpi.com

The mechanism of inhibition can vary depending on the specific enzyme and the substituents on the succinimide ring. For enzymes like AChE, succinimide derivatives have been shown to act as competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the natural substrate (acetylcholine) from binding. mdpi.com In the case of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, inhibition by related compounds helps to control the release of glucose from starches, a key strategy in managing post-prandial hyperglycemia. nih.govmdpi.com

For this compound, the interaction with an enzyme's active site would be directed by its structural components. The m-fluorophenyl group could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the active site, while the N-amino and succinimide carbonyl groups could form a network of hydrogen bonds, anchoring the inhibitor in place. The specific mode of inhibition (e.g., competitive, non-competitive) would depend on the target enzyme's architecture. libretexts.org

Non-Covalent Interactions and Intermolecular Forces in Supramolecular Assemblies

The key interactions include:

Hydrogen Bonding: The N-amino group provides a strong hydrogen bond donor site (N-H), while the two carbonyl oxygens on the succinimide ring are potent hydrogen bond acceptors (C=O). This allows for the formation of robust N-H···O hydrogen bonds, which are often pivotal in directing the primary structure of supramolecular assemblies.

π-π Stacking: The m-fluorophenyl ring can interact with adjacent rings through π-π stacking. The fluorine substituent alters the quadrupole moment of the aromatic ring, potentially influencing the geometry (e.g., parallel-displaced or T-shaped) of these stacking interactions.

C-H···π Interactions: Hydrogen atoms on the succinimide ring or the phenyl ring can interact with the electron-rich face of an adjacent phenyl ring.

C-H···O/F Interactions: Weaker hydrogen bonds can form between carbon-bound hydrogens and the electronegative oxygen or fluorine atoms, further stabilizing the crystal packing.

| Interaction Type | Donor Moiety | Acceptor Moiety | Significance |

| Hydrogen Bond | N-H (from N-amino) | C=O (from succinimide) | Primary driver of molecular assembly |

| π-π Stacking | m-fluorophenyl ring | m-fluorophenyl ring | Stabilizes packing of aromatic groups |

| C-H···π Interaction | C-H (aliphatic/aromatic) | π-face of m-fluorophenyl ring | Contributes to 3D network stability |

| Dipole-Dipole | C=O, C-F bonds | C=O, C-F bonds | Orients molecules based on partial charges |

Influence of Fluorine on Molecular Recognition and Binding Affinity

The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological properties, including its binding affinity. nih.gov The fluorine atom in this compound, despite its small size, exerts a profound influence on the molecule's electronic properties and its ability to engage in specific, high-affinity interactions with biological targets.

The influence of the fluorine atom can be dissected into several key contributions:

Enhanced Electrostatic Interactions: The carbon-fluorine (C-F) bond is highly polarized, with a partial negative charge on the fluorine and a partial positive charge on the carbon. This dipole can engage in favorable electrostatic interactions with polar groups in a protein's binding pocket. A particularly important interaction is the orthogonal multipolar interaction between the C-F bond and a backbone carbonyl group (C-F···C=O), which can significantly enhance binding affinity. nih.gov

Modulation of Hydrophobicity: Fluorination can increase the hydrophobicity of the phenyl ring, promoting stronger interactions with non-polar, hydrophobic pockets in a receptor or enzyme. This can lead to a favorable entropic contribution to binding by displacing ordered water molecules from the binding site. researchgate.net

Alteration of Aromatic Interactions: The strongly electron-withdrawing nature of fluorine modifies the quadrupole moment of the phenyl ring. This change affects how the ring participates in π-π stacking and cation-π interactions, potentially strengthening its binding with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov

Conformational Control: The presence of a polar C-F bond can influence the preferred conformation of the molecule through intramolecular interactions, potentially pre-organizing the ligand into a shape that is more complementary to its binding site. researchgate.net

These effects are often synergistic, and the precise impact of the fluorine atom depends on the specific topology and chemical environment of the binding site. mdpi.com

Applications of N Amino 2 M Fluorophenyl Succinimide in Chemical Science

Utility as Synthetic Intermediates in Complex Organic Synthesis

N-Amino-2-(m-fluorophenyl)succinimide is a promising intermediate for the synthesis of more complex organic molecules, largely due to the reactivity of its succinimide (B58015) core and the presence of multiple functional groups. The succinimide ring can undergo various transformations, making it a valuable scaffold in synthetic chemistry.

The synthesis of N-substituted succinimides typically involves the acylation of an amine with succinic anhydride (B1165640), followed by cyclodehydration. This process can be adapted for the synthesis of this compound, likely starting from a corresponding fluorinated phenyl-substituted precursor.

One of the key reactions of the succinimide ring is its opening by nucleophiles. This reactivity allows for the introduction of diverse functionalities, leading to the formation of linear amide derivatives. For instance, the reaction with hydroxylamine (B1172632) can yield N-hydroxybutanamide derivatives, which are precursors to hydroxamic acids, an important class of compounds in medicinal chemistry.

Furthermore, the amino group on the succinimide nitrogen provides a handle for further functionalization. It can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. The presence of the m-fluorophenyl group also influences the reactivity of the molecule and can be a site for further aromatic substitution reactions, although the fluorine atom can deactivate the ring towards electrophilic substitution.

The combination of these reactive sites makes this compound a versatile intermediate for the synthesis of a wide range of organic compounds, including potential pharmaceuticals and other biologically active molecules. The fluorophenyl moiety is of particular interest as the incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Condition | Product Type | Potential Application |

| Ring Opening | Nucleophiles (e.g., H₂O, amines, alcohols) | Substituted succinamic acid derivatives | Synthesis of linear amides and esters |

| N-Amino Group Functionalization | Acyl chlorides, alkyl halides | N-acylated or N-alkylated derivatives | Modification of biological activity |

| Aromatic Substitution | Electrophiles (under forcing conditions) | Further substituted phenyl derivatives | Fine-tuning of electronic properties |

| Reduction of Carbonyls | Reducing agents (e.g., NaBH₄) | Hydroxylated pyrrolidines | Synthesis of chiral auxiliaries |

Roles as Catalysts or Components in Catalytic Systems

While direct evidence for the catalytic activity of this compound is not yet established in the literature, the structural motifs present in the molecule suggest potential roles in catalysis. The nitrogen and oxygen atoms in the succinimide ring can act as Lewis basic sites, potentially coordinating to metal centers and influencing the activity and selectivity of metal-based catalysts.

N-substituted imides, a class of compounds to which this compound belongs, have been explored as ligands in transition metal catalysis. The ability of the imide group to stabilize metal centers in various oxidation states could be exploited in the design of novel catalytic systems.

Furthermore, the amino group could be functionalized to introduce specific catalytic moieties. For example, derivatization with a phosphine (B1218219) group could yield a bidentate P,N-ligand, a common ligand type in asymmetric catalysis. The chirality that can be introduced at the 2-position of the succinimide ring also opens up possibilities for its use in enantioselective catalysis.

Although speculative at this stage, the modular nature of the this compound scaffold provides a platform for the rational design of new catalysts and ligands for a variety of organic transformations. Further research is needed to explore and validate these potential catalytic applications.

Applications in Material Science (e.g., Corrosion Inhibition)

In the field of material science, this compound shows promise, particularly as a corrosion inhibitor. Corrosion is an electrochemical process that leads to the degradation of metals, and organic inhibitors are widely used to mitigate this process. These inhibitors typically function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

The effectiveness of an organic corrosion inhibitor is often related to the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in its structure. This compound possesses several of these features:

Heteroatoms: The molecule contains two nitrogen atoms and two oxygen atoms, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms.

π-Electrons: The fluorophenyl ring provides a source of π-electrons, which can also interact with the metal surface.

Fluorine Atom: The high electronegativity of the fluorine atom can enhance the adsorption of the molecule onto the metal surface through electrostatic interactions.

Studies on related succinimide derivatives have demonstrated their potential as corrosion inhibitors for steel in acidic media. The proposed mechanism involves the adsorption of the inhibitor molecules on the steel surface, which blocks the active corrosion sites. The fluorinated nature of this compound could further enhance its performance due to the known effects of fluorine in modifying surface properties and promoting adhesion.

Table 2: Key Molecular Features of this compound for Corrosion Inhibition

| Feature | Role in Corrosion Inhibition |

| Nitrogen and Oxygen Atoms | Act as adsorption centers by donating lone pair electrons to the metal surface. |

| Fluorophenyl Ring | Provides π-electrons for interaction with the metal surface and enhances hydrophobicity. |

| Fluorine Atom | Increases the electron density on the aromatic ring, potentially strengthening the adsorption process. |

| Overall Molecular Structure | Allows for the formation of a dense, protective film on the metal surface. |

Precursors for Advanced Organic Materials Development

The development of advanced organic materials with tailored properties is a rapidly growing field of research. This compound can serve as a valuable precursor for the synthesis of such materials, particularly high-performance polymers like polyimides.

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are widely used in the aerospace and electronics industries. The properties of polyimides can be fine-tuned by modifying the structure of the monomer units.

The incorporation of fluorine into the polymer backbone is a well-established strategy for enhancing the properties of polyimides. researchgate.netmdpi.com Fluorinated polyimides often exhibit:

Lower Dielectric Constants: This is a crucial property for microelectronics applications, as it reduces signal delay and crosstalk.

Improved Optical Transparency: The presence of fluorine can disrupt the charge-transfer complexes that are responsible for the color of traditional polyimides, leading to more transparent films. researchgate.net

Enhanced Solubility: The introduction of bulky, fluorinated groups can decrease chain-chain interactions, making the polymers more soluble and easier to process.

This compound, with its amino group, can potentially be used as a diamine monomer or a modifying agent in the synthesis of polyimides. The fluorophenyl group would introduce the beneficial properties of fluorine into the resulting polymer. The succinimide ring itself could also be incorporated into the polymer backbone or used as a reactive handle for cross-linking or post-polymerization modification.

The development of novel fluorinated monomers is critical for advancing the field of high-performance polymers, and this compound represents a promising candidate for the creation of new materials with superior properties for advanced applications.

Synthesis and Exploration of N Amino 2 M Fluorophenyl Succinimide Derivatives and Analogs

Structure-Reactivity Relationship Studies of Substituted Analogs

The reactivity of N-Amino-2-(m-fluorophenyl)succinimide and its analogs is primarily dictated by the interplay of the electronic properties of the substituents on the phenyl ring and their influence on the succinimide (B58015) core. The fluorine atom at the meta-position of the phenyl ring is of particular interest due to its high electronegativity and ability to engage in hydrogen bonding, which can modulate the compound's chemical behavior.